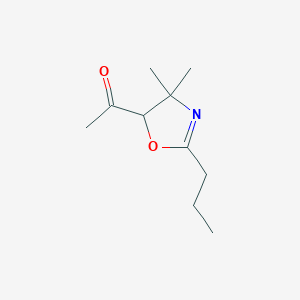
1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with a suitable ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high-quality output.
化学反応の分析
Types of Reactions
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating enzyme activity.
類似化合物との比較
Similar Compounds
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate: This compound shares a similar oxazole ring structure but differs in its substituents and overall molecular framework.
2-Desetoxyethyl-4,5-Dihydrooxazole: Another oxazole derivative with different functional groups and properties.
Uniqueness
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to its specific substituents and the presence of the ethanone group, which imparts distinct chemical and physical properties
生物活性
1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound characterized by an oxazole ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound contribute to its reactivity and biological interactions.
The molecular formula of this compound is C12H17N1O1, with a molecular weight of 183.25 g/mol. The oxazole ring contains one nitrogen and one oxygen atom, contributing to its chemical reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole moiety can modulate enzyme activity and cellular signaling pathways, leading to various pharmacological effects. For example, it may act as an enzyme inhibitor or influence metabolic pathways critical for disease progression.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 30 µg/mL .
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 13.7 |
| Escherichia coli | 30 | 12.0 |
| Pseudomonas aeruginosa | 30 | 11.5 |
Cytotoxicity
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while showing minimal toxicity to normal cells. This selectivity suggests potential for development as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented in several studies. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized oxazole derivatives, including 1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone. The results indicated that these compounds effectively inhibited the growth of S. aureus and E. coli at low concentrations .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.
特性
CAS番号 |
88309-30-2 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
1-(4,4-dimethyl-2-propyl-5H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO2/c1-5-6-8-11-10(3,4)9(13-8)7(2)12/h9H,5-6H2,1-4H3 |
InChIキー |
KLOWROPCWUKDDB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(C(O1)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















